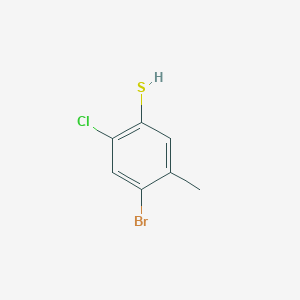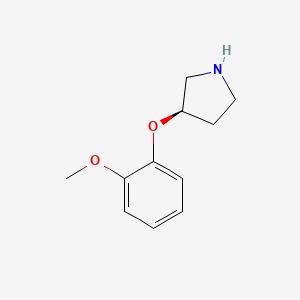![molecular formula C9H7NO2S B12857679 2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12857679.png)
2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde: is an organic compound with the molecular formula C9H7NOS It is a derivative of benzo[d]oxazole, featuring a methylthio group at the 2-position and a carboxaldehyde group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde typically involves the following steps:
Formation of Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methyl iodide.
Formylation: The carboxaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxaldehyde group, converting it to a primary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: 2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure allows for interactions with biological targets, making it a candidate for developing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes. Its unique chemical properties contribute to the performance characteristics of these materials.
作用机制
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methylthio and carboxaldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
相似化合物的比较
2-(Methylthio)benzoxazole: Lacks the carboxaldehyde group, making it less reactive in certain chemical reactions.
2-(Methylthio)benzo[d]thiazole-4-carboxaldehyde: Contains a sulfur atom in the ring, which can alter its chemical properties and reactivity.
Uniqueness: 2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde is unique due to the presence of both the methylthio and carboxaldehyde groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
分子式 |
C9H7NO2S |
|---|---|
分子量 |
193.22 g/mol |
IUPAC 名称 |
2-methylsulfanyl-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-13-9-10-8-6(5-11)3-2-4-7(8)12-9/h2-5H,1H3 |
InChI 键 |
FDMJQVZOTBSERS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(C=CC=C2O1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


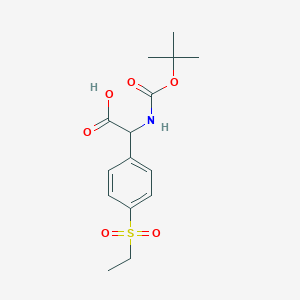
![2-(Chloromethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12857602.png)
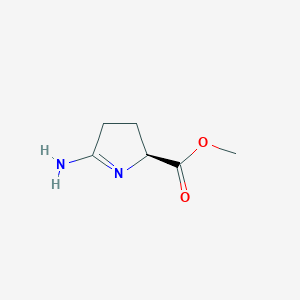
![8-Azaspiro[4.5]decan-2-one](/img/structure/B12857610.png)
![N-[(S)-1-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-2-methyl-propyl]-benzamide](/img/structure/B12857614.png)

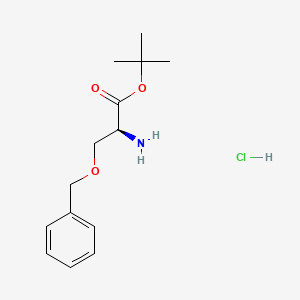
![tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12857636.png)
